molecular formula C9H21NO3 B3350966 Triethylamine, 2,2'2''-trimethoxy- CAS No. 3235-51-6

Triethylamine, 2,2'2''-trimethoxy-

Cat. No.: B3350966
CAS No.: 3235-51-6
M. Wt: 191.27 g/mol
InChI Key: QYOCMIVPWWBWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethylamine, 2,2'2''-trimethoxy- is a chemical compound intended for research and development purposes only. It is not approved for human or veterinary, household, or personal use of any kind. Researchers handling this material should consult the Safety Data Sheet (SDS) for proper hazard identification, safe handling procedures, and personal protective equipment (PPE) requirements. While specific pharmacological and toxicological data for this exact compound may be limited, it is derived from the triethylamine structure. Triethylamine is a common base and catalyst in organic synthesis, often used in the preparation of esters and amides from acyl chlorides, dehydrohalogenation reactions, and the production of polyurethane foams and epoxy resins . The related compound Triethylamine, 2,2',2"-triethoxy- has been studied in the context of gas phase ion energetics, with reported ionization energies . The methoxy-substituted derivative offered here may share similar applications as a specialty base or building block in synthetic chemistry, particularly where the alkoxy groups influence its solubility or steric properties. This product is strictly for laboratory and research use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N,N-bis(2-methoxyethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO3/c1-11-7-4-10(5-8-12-2)6-9-13-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOCMIVPWWBWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186070
Record name Triethylamine, 2,2'2''-trimethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3235-51-6
Record name Triethylamine, 2,2'2''-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethylamine, 2,2'2''-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization in Research of Tris 2 Methoxyethyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for probing the structure and dynamics of Tris(2-methoxyethyl)amine in both solution and solid states.

High-Resolution 1D and 2D NMR for Elucidating Solution-State Structure

High-resolution 1D NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the nuclei within the Tris(2-methoxyethyl)amine molecule. In a typical ¹H NMR spectrum, distinct signals corresponding to the methoxy (B1213986) protons and the different methylene (B1212753) groups in the ethyl chains can be observed. Similarly, the ¹³C NMR spectrum reveals separate resonances for the methoxy carbon and the various methylene carbons. While specific chemical shift values can vary slightly with the solvent and temperature, representative data provides a baseline for structural assignment. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Tris(2-methoxyethyl)amine

NucleusFunctional GroupChemical Shift (ppm)
¹H-OCH₃3.2 - 3.4
¹H-N-CH ₂-2.6 - 2.8
¹H-CH ₂-O-3.4 - 3.6
¹³C-OC H₃~59
¹³C-N-C H₂-~55
¹³C-C H₂-O-~70

Note: These are approximate ranges and can be influenced by experimental conditions.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), offer deeper insights by revealing connectivity between different nuclei. COSY spectra establish proton-proton couplings, confirming the sequence of methylene groups in the ethyl arms. HSQC spectra correlate directly bonded protons and carbons, allowing for unambiguous assignment of the signals in both ¹H and ¹³C spectra.

Dynamic NMR Studies for Rotational Barriers and Molecular Fluxionality

The flexible nature of the methoxyethyl arms of Tris(2-methoxyethyl)amine gives rise to conformational dynamics that can be investigated using dynamic NMR (DNMR) spectroscopy. At lower temperatures, the rotation around the C-N and C-O bonds may become slow on the NMR timescale, leading to the observation of distinct signals for otherwise equivalent nuclei. As the temperature is increased, these signals coalesce as the rate of conformational exchange increases. By analyzing the lineshapes of the NMR signals at different temperatures, it is possible to determine the energy barriers associated with these rotational processes. This information is crucial for understanding the molecule's flexibility and how it adapts its conformation to coordinate with metal ions.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of Tris(2-methoxyethyl)amine in its solid forms, including crystalline and amorphous states. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. ssNMR can distinguish between different crystalline polymorphs and can also characterize the local environment of the atoms in amorphous phases. Furthermore, ssNMR can be used to study the dynamics in the solid state, such as molecular rotations and translations, over a wide range of timescales.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra serve as a unique "molecular fingerprint" for Tris(2-methoxyethyl)amine and can be used for its identification and to study intermolecular interactions.

The IR spectrum of Tris(2-methoxyethyl)amine is characterized by strong absorption bands corresponding to the C-H stretching vibrations of the methyl and methylene groups, typically in the 2800-3000 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkages give rise to strong bands in the 1100-1200 cm⁻¹ region. The C-N stretching vibrations are generally weaker and appear in the 1000-1200 cm⁻¹ range.

Raman spectroscopy provides complementary information. While C-O and C-N stretching modes are also observable, Raman spectra are often more sensitive to the vibrations of the carbon backbone. In the presence of hydrogen bonding, for instance in adducts with protic species, shifts in the vibrational frequencies, particularly those involving the oxygen and nitrogen atoms, can be observed in both IR and Raman spectra, providing direct evidence for these interactions.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis in Complex Mixtures

Mass spectrometry is an essential tool for determining the precise molecular weight of Tris(2-methoxyethyl)amine and for analyzing its fragmentation patterns. miamioh.edu High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. nih.gov

Under electron ionization (EI), Tris(2-methoxyethyl)amine undergoes characteristic fragmentation. The molecular ion peak may be observed, but it is often weak. The fragmentation is typically dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This leads to the formation of stable iminium ions. The loss of a methoxyethyl radical is a common fragmentation pathway. Further fragmentation can occur through the loss of smaller neutral molecules like formaldehyde (B43269) or ethylene (B1197577). A plausible fragmentation pathway involves the initial loss of a methoxyethyl group, followed by further cleavage of the remaining arms.

Table 2: Potential Fragmentation Ions of Tris(2-methoxyethyl)amine in Mass Spectrometry

m/z (mass-to-charge ratio)Possible Fragment
191[M - CH₂CH₂OCH₃]⁺
146[M - 2(CH₂CH₂OCH₃)]⁺
58[CH₂=N(CH₃)CH₂CH₂OCH₃]⁺
45[CH₂OCH₃]⁺

Note: The observed fragments and their relative intensities can vary depending on the ionization method and experimental conditions.

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture of Tris(2-methoxyethyl)amine and its Adducts

X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For Tris(2-methoxyethyl)amine, X-ray crystallography can reveal the precise bond lengths, bond angles, and torsion angles, providing a detailed picture of its conformation in the crystalline phase.

Furthermore, X-ray diffraction is invaluable for characterizing the structure of adducts formed between Tris(2-methoxyethyl)amine and other molecules, such as metal salts. These studies show how the flexible arms of the amine wrap around a metal cation, with the nitrogen and oxygen atoms coordinating to the metal center. The resulting supramolecular architecture, including the packing of the complex molecules in the crystal lattice, can also be determined. This information is critical for understanding the principles of molecular recognition and for the design of new functional materials based on these host-guest interactions. For example, studies on related tripodal amines have shown how the ligand's conformation adapts to the size and coordination preference of the metal ion. rsc.org

Absence of Publicly Available Spectroscopic Data for Tris(2-methoxyethyl)amine

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the advanced spectroscopic and structural characterization of the chemical compound Tris(2-methoxyethyl)amine, specifically its electronic spectroscopy (UV-Vis) for investigating electronic transitions and interactions in solution, is not publicly available.

Similarly, investigations into the closely related but structurally distinct compound, Tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1, CAS 70384-51-9), also failed to produce the specific UV-Vis spectroscopic data required to fulfill the user's request. While information on the physical properties and applications of these compounds is available, their electronic spectroscopic characterization in solution remains undocumented in the accessible literature.

Some spectral information was found for a different, though related, compound, tris(2-aminoethyl)amine (B1216632) (TAEA). Studies on TAEA have reported a UV absorption band around 211 nm, which experiences a red-shift upon interaction with metal oxides. mdpi.comnih.gov However, due to the structural differences between TAEA and Tris(2-methoxyethyl)amine, this information cannot be extrapolated to the target compound.

The absence of this specific data prevents the generation of the requested article, which was to be focused solely on the electronic spectroscopy of Tris(2-methoxyethyl)amine in solution.

Reactivity and Reaction Mechanisms of Tris 2 Methoxyethyl Amine

Basicity and Protonation Equilibria in Various Solvents

The basicity of an amine is a fundamental property that governs its behavior in chemical reactions. It is quantified by the pKa of its conjugate acid. For Tris(2-methoxyethyl)amine, the lone pair of electrons on the nitrogen atom is available to accept a proton. However, the steric bulk of the three methoxyethyl chains and the electronic effects of the ether oxygen atoms significantly influence its proton-accepting ability.

Experimental Determination of pKa Values and Thermodynamic Parameters

To provide a comparative context, the pKa of the conjugate acid of a structurally simpler tertiary amine, triethylamine, is approximately 10.75 in water. It is anticipated that the pKa of protonated Tris(2-methoxyethyl)amine would be influenced by a combination of inductive and steric effects. The electron-withdrawing inductive effect of the ether oxygen atoms would be expected to decrease the basicity compared to triethylamine. Conversely, the "proton sponge" character sometimes observed in polyether amines could potentially enhance its basicity in certain environments.

Without direct experimental data, a quantitative discussion of the thermodynamic parameters (enthalpy, ΔH°, and entropy, ΔS°) of protonation remains speculative. Calorimetric studies would be necessary to determine these values, which would provide insight into the energetic driving forces of the protonation equilibrium. rsc.org

Table 1: Comparative pKa Values of Selected Tertiary Amines in Water

CompoundpKa of Conjugate Acid
Triethylamine10.75
Tris(2-methoxyethyl)amine Data not available
N,N-Diisopropylethylamine10.98

This table is provided for illustrative purposes. The absence of a pKa value for Tris(2-methoxyethyl)amine highlights the gap in the current scientific literature.

Influence of Solvent Polarity and Hydrogen Bonding on Basicity

The polarity and hydrogen-bonding capability of the solvent play a crucial role in the basicity of amines. vaia.com In polar protic solvents like water, the stabilization of the protonated amine (the conjugate acid) through hydrogen bonding is a significant factor. The ether oxygen atoms in Tris(2-methoxyethyl)amine can also participate in hydrogen bonding with the solvent, which can influence the solvation of both the neutral amine and its conjugate acid, thereby affecting the position of the protonation equilibrium.

In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (MeCN), the extent of stabilization of the protonated species differs from that in water, leading to different apparent basicities. Generally, the basicity of amines is enhanced in aprotic solvents compared to protic solvents. The bulky nature of the methoxyethyl groups in Tris(2-methoxyethyl)amine may also lead to steric hindrance to solvation, further modulating its basicity in a solvent-dependent manner. rawsource.comfiveable.me

Kinetic Studies of Proton Transfer Reactions

Detailed kinetic studies on the rates of proton transfer to and from Tris(2-methoxyethyl)amine are not extensively reported in the literature. Such studies, often conducted using techniques like stopped-flow spectroscopy or NMR line-broadening analysis, would provide valuable information on the energy barriers associated with protonation and deprotonation.

The steric hindrance presented by the three methoxyethyl arms would likely influence the kinetics of proton transfer. rawsource.com It is plausible that the rate of protonation would be slower compared to less sterically encumbered tertiary amines. The flexibility of the ether chains might allow for a conformational arrangement that facilitates proton transfer, but this remains a subject for future experimental investigation.

Role as a Nucleophile in Organic Transformations

The lone pair of electrons on the nitrogen atom of Tris(2-methoxyethyl)amine allows it to act as a nucleophile, participating in reactions where it donates this electron pair to an electrophilic center. Its nucleophilicity is, however, tempered by the steric bulk of its substituents.

Alkylation Reactions and Quaternization Processes

As a tertiary amine, Tris(2-methoxyethyl)amine can undergo alkylation reactions with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, a type of nucleophilic substitution, involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide.

The rate of this quaternization reaction is expected to be highly dependent on the steric nature of the alkyl halide. researchgate.net Due to the significant steric hindrance around the nitrogen center of Tris(2-methoxyethyl)amine, it is anticipated that the reaction would proceed more slowly than with less bulky tertiary amines. fiveable.me The resulting quaternary ammonium salt would have four organic groups attached to the nitrogen, rendering it positively charged.

Table 2: General Reactivity in Alkylation Reactions

ReactantProduct TypeGeneral Observations
Alkyl Halide (e.g., CH₃I)Quaternary Ammonium SaltReaction is feasible but likely slow due to steric hindrance.

This table presents the expected outcome based on general chemical principles, as specific kinetic data for Tris(2-methoxyethyl)amine is not available.

Acylation and Other Amidation Reactions

The acylation of tertiary amines is generally not a productive reaction pathway. Unlike primary and secondary amines, tertiary amines lack a proton on the nitrogen atom that can be removed after the initial nucleophilic attack on an acylating agent (such as an acyl chloride or acid anhydride). This prevents the formation of a stable, neutral amide product.

While the initial nucleophilic attack of Tris(2-methoxyethyl)amine on an acyl halide is possible, the resulting N-acylammonium intermediate is typically unstable and reverts to the starting materials. Therefore, Tris(2-methoxyethyl)amine is not expected to undergo acylation to form a stable amide under standard conditions. libretexts.org Its primary role in the presence of acylating agents is more likely to be that of a non-nucleophilic base, scavenging the acid produced in reactions involving other nucleophiles.

Catalytic Activities of Tris(2-methoxyethyl)amine in Organic Synthesis

The catalytic applications of Tris(2-methoxyethyl)amine in organic synthesis are primarily centered on its role as a phase-transfer catalyst, with potential for other catalytic functions.

Base Catalysis in Condensation and Elimination Reactions

While tertiary amines are generally employed as bases in various organic reactions, specific, detailed research findings on the use of Tris(2-methoxyethyl)amine as a base catalyst in condensation and elimination reactions are not extensively documented in publicly available literature. However, the inherent basicity of its tertiary amine nitrogen suggests its potential to facilitate such reactions by deprotonating acidic protons, thereby generating reactive intermediates like enolates for condensation reactions or promoting elimination pathways.

Exploration of Phase-Transfer Catalysis (PTC) Potential

Tris(2-methoxyethyl)amine has demonstrated significant efficacy as a phase-transfer catalyst (PTC). sigmaaldrich.comphasetransfercatalysis.comsigmaaldrich.comwikipedia.orgchemicalbook.com It is described as a complexant phase-transfer catalyst that merges the high catalytic activity often seen with crown ethers and cryptands with the simpler, open-chain structure of polyethylene (B3416737) glycols. phasetransfercatalysis.com This characteristic allows it to effectively shuttle anionic reagents between immiscible aqueous and organic phases, thereby accelerating reaction rates.

Noteworthy applications of Tris(2-methoxyethyl)amine as a phase-transfer catalyst include:

Oxidation of Arylmethanols: It has been successfully employed as a catalyst in the oxidation of arylmethanols under phase-transfer conditions. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Phase-Transfer Glycosylation: The compound has served as a cryptand-like molecule during the phase-transfer glycosylation of heterocyclic compounds such as 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Synthesis of Nucleoside Analogues: It has been utilized as a phase-transfer catalyst in the synthesis of 1,3-dideaza-2′-deoxyadenosine and related benzimidazole (B57391) 2′-deoxyribonucleosides. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Ullmann Condensation: Research has shown a synergistic effect when using Tris(polyoxaalkyl)amines, including Tris(2-methoxyethyl)amine, in the Ullmann synthesis, where it enhances anionic activation in conjunction with copper salts. researchgate.net

The following table summarizes some of the documented applications of Tris(2-methoxyethyl)amine in phase-transfer catalysis.

Reaction TypeSubstratesRole of Tris(2-methoxyethyl)amineReference
OxidationArylmethanolsPhase-Transfer Catalyst sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Glycosylation2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidineCryptand-like Phase-Transfer Catalyst sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Nucleoside Analogue SynthesisBenzimidazole derivativesPhase-Transfer Catalyst sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Ullmann CondensationNot specifiedAnionic Activation researchgate.net

Organocatalytic Applications

Specific studies detailing the application of Tris(2-methoxyethyl)amine as an organocatalyst are not widely available in the current body of scientific literature. While its basic nitrogen atom could theoretically participate in organocatalytic cycles, dedicated research in this area has not been prominently reported.

Oxidative Stability and Degradation Pathways Under Reaction Conditions

The stability of Tris(2-methoxyethyl)amine under various reaction conditions is a critical factor for its practical application.

One study has noted that tris(polyoxaalkyl)amines can be utilized in reactions at temperatures reaching up to 180°C without showing signs of decomposition, which points to a significant level of thermal stability. researchgate.net

Mechanistic Studies of Thermal and Oxidative Decomposition

Comprehensive mechanistic studies on the thermal and oxidative decomposition of Tris(2-methoxyethyl)amine are scarce. For amines in general, thermal degradation can proceed through pathways like carbamate (B1207046) polymerization, especially in the presence of CO2. uky.eduacs.org Oxidative degradation is often catalyzed by impurities and involves complex radical mechanisms. nih.gov The specific pathways and kinetics for Tris(2-methoxyethyl)amine, however, remain an area requiring further investigation.

Coordination Chemistry of Tris 2 Methoxyethyl Amine

Design and Synthesis of Metal Complexes with Tris(2-methoxyethyl)amine as Ligand

The synthesis of tris(2-methoxyethyl)amine itself can be achieved by reacting bis(2-methoxyethyl)amine (B57041) with chloroethyl methyl ether. The resulting amine can then be purified by distillation under reduced pressure. The identity of the synthesized ligand has been confirmed using ¹H-NMR spectroscopy, which shows characteristic signals for the methoxy (B1213986) and ethyl protons. patsnap.com

The formation of metal complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the choice of counter-ions can influence the final structure of the coordination compound.

Currently, there is a notable lack of specific research findings in publicly accessible literature regarding the complexation of tris(2-methoxyethyl)amine with main group metal ions such as alkali metals (e.g., Li⁺, Na⁺, K⁺) or alkaline earth metals (e.g., Mg²⁺, Ca²⁺).

Early studies have shown that tris(2-methoxyethyl)amine forms complexes with certain first-row transition metals. Specifically, its reactions with cobalt(II) and nickel(II) salts have been reported. researchgate.netresearchgate.net These reactions yield complexes with varying general formulas, including [MLX]BPh₄, [MLX]₂[MX₄], and [MLX₂], where M is the metal ion, L is the tris(2-methoxyethyl)amine ligand, and X is a halide or pseudohalide anion. It has been suggested that with this particular ligand, polymeric octahedral complexes are formed. researchgate.net The complexes of the type [MLX]BPh₄ were found to be high-spin five-coordinate. researchgate.net

Table 1: Reported Transition Metal Complex Types with Tris(2-methoxyethyl)amine

Metal IonGeneral FormulaProposed Structure/Properties
Cobalt(II)[Co(L)X]BPh₄High-spin five-coordinate
Cobalt(II)[Co(L)X]₂[CoX₄]Cationic complex with tetrahedral anion
Cobalt(II)[Co(L)X₂]Polymeric octahedral
Nickel(II)[Ni(L)X]BPh₄High-spin five-coordinate
Nickel(II)[Ni(L)X]₂[NiX₄]Cationic complex with tetrahedral anion
Nickel(II)[Ni(L)X₂]Polymeric octahedral
L = Tris(2-methoxyethyl)amine; X = Cl, Br, I, or NCS

Structural Characterization of Coordination Complexes

The definitive proof of a coordination complex's structure and bonding comes from detailed characterization techniques in both the solid state and in solution.

While the ¹H-NMR spectrum for the free tris(2-methoxyethyl)amine ligand is documented, detailed Nuclear Magnetic Resonance (NMR) studies on its diamagnetic metal complexes are not widely reported. patsnap.com For paramagnetic complexes, such as those with Co(II), Electron Paramagnetic Resonance (EPR) spectroscopy would be a powerful tool to probe the electronic structure and coordination environment of the metal ion. However, specific EPR spectroscopic data for tris(2-methoxyethyl)amine complexes are also not found in the available literature.

Spectroscopic and Electronic Properties of Metal-Tris(2-methoxyethyl)amine Complexes

The incorporation of tris(2-methoxyethyl)amine and its analogues into metal complexes gives rise to a rich variety of spectroscopic and electronic phenomena. The flexible, tripodal nature of these ligands, combined with the presence of ether oxygen donors, allows for the stabilization of various metal ions in unique coordination environments, profoundly influencing their photophysical, magnetic, and electrochemical behaviors.

Luminescence and Photophysical Properties

The luminescence of metal complexes is a field of intense research, driven by potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. researchgate.net Complexes of tris(2-methoxyethyl)amine and related ligands with lanthanide ions are particularly noteworthy for their characteristic d-f electronic transitions, which can lead to tunable and efficient light emission. researchgate.netresearchgate.net

Research into f-block metal complexes with the flexible, acyclic ligand tris[2-(2-methoxyethoxy)ethyl]amine demonstrates that the ligand's adaptability enables significant tunability of luminescence. nih.gov A study of europium(II), ytterbium(II), samarium(II), and uranium(III) complexes with this ligand revealed that its flexibility allows for a greater range of emission tuning in solution compared to analogous, more rigid cryptate complexes. nih.gov

For instance, a series of europium(II) complexes synthesized with substituted tris(2‐aminoethyl)amine or triethanolamine (B1662121) ligands exhibited maximum emission wavelengths that could be tuned from 437 nm to 553 nm. researchgate.net Some of these complexes achieved high photoluminescence quantum yields (PLQY) of up to 75%. researchgate.net The success of these complexes has been demonstrated in their application in solution-processed OLEDs, where one optimized device showed a maximum external quantum efficiency of 9.2% with an emission peak at 485 nm (blue-green). researchgate.net

The photophysical properties are highly dependent on the specific metal ion and the coordination environment imposed by the ligand. For example, platinum(IV) complexes with different ligands have shown varied emission behaviors; some exhibit weak emissions from ligand-centered states, while others are nearly non-emissive at room temperature due to deactivation pathways. nih.gov The design of the ligand is crucial, as introducing bulky substituents can be a successful strategy to achieve significant emission quantum yields. nih.gov

Photophysical Properties of Selected Eu(II) Complexes

ComplexMaximum Emission Wavelength (nm)Photoluminescence Quantum Yield (PLQY)Reference
Eu(II) Complex with substituted tris(2-aminoethyl)amine (B1216632)/triethanolamine ligands (general)437–553Up to 75% researchgate.net
Optimized Eu(II) OLED Device4859.2% (EQE) researchgate.net
Bis[hydrotris(3-trifluoromethylpyrazolyl)borate]europium(II)480 (powder)N/A researchgate.net
Bis[hydrotris(3-methylpyrazolyl)borate]europium(II)594 (powder)N/A researchgate.net

Magnetic Properties and Spin State Behavior

The magnetic properties of coordination compounds are dictated by the number and arrangement of unpaired electrons in the metal's d-orbitals. Tripodal amine ligands play a significant role in influencing these properties, particularly in first-row transition metal complexes, where they can induce spin-crossover (SCO) behavior. iucr.orgmdpi.com SCO is a phenomenon where a metal complex can switch between a low-spin (LS) and a high-spin (HS) electronic state in response to external stimuli like temperature, pressure, or light. researchgate.net

This transition is strongly coupled to structural changes in the coordination sphere, affecting metal-ligand bond lengths and angles. iucr.org For example, in pseudo-octahedral Fe(II) complexes (a d⁶ ion), the LS state (S=0) has a t₂g⁶e_g⁰ configuration, while the HS state (S=2) has a t₂g⁴e_g² configuration. researchgate.net

A study of an iron(II) complex with a tripodal tris{4-[1-(2-methoxyethyl)imidazol-2-yl]-3-azabut-3-enyl}amine ligand provides a clear example of thermally induced SCO. iucr.orgresearchgate.net At 300 K, the complex is predominantly in the paramagnetic high-spin state. iucr.org Upon cooling to 120 K, a gradual transition to the diamagnetic low-spin state occurs. iucr.orgresearchgate.net This change is confirmed by magnetic susceptibility measurements and X-ray crystallography, which shows a significant shortening of the average Fe-N bond distance from the HS to the LS state. iucr.org Specifically, at 120 K, the average Fe—N bond distance is 1.970 Å, characteristic of the LS state, while typical Fe—N bond lengths for the HS state are in the range of 2.151–2.286 Å. iucr.org

The choice of ligand is critical in determining whether a complex will exhibit SCO. Tripodal ligands like tris(2-aminoethyl)amine and its derivatives are particularly effective at creating the specific ligand field environment required for the energy of the HS and LS states to be close, allowing for the transition to occur. mdpi.comscilit.com

Magnetic Properties of a Spin-Crossover Fe(II) Complex

PropertyValueConditionSignificanceReference
χMT product~1.8 cm³ K mol⁻¹300 KIncomplete transition to paramagnetic high-spin (S=2) state iucr.org
χMT product0.07 cm³ K mol⁻¹Low TemperatureAlmost complete transformation to diamagnetic low-spin (S=0) state iucr.org
Average Fe-N Bond Length1.970 (2) Å120 KCorroborates the low-spin state of the Fe(II) ion iucr.orgresearchgate.net
Spin State ChangeReversible with temperatureCharacteristic of Spin-Crossover (SCO) material iucr.org

Electrochemical Properties and Redox Behavior

The electrochemical properties of metal complexes reveal information about their electronic structure and the stability of different oxidation states. Cyclic voltammetry is a key technique used to study the redox behavior of these complexes. mdpi.com The flexible ether-amine ligands can stabilize various oxidation states of coordinated metals, and their redox potentials can be modulated by the ligand structure.

Studies on f-block metal complexes with tris[2-(2-methoxyethoxy)ethyl]amine show that the ligand influences the solution properties of the complexes. researchgate.net The electrochemical behavior of these complexes is of interest for applications in areas like photoredox catalysis. researchgate.net For example, comprehensive studies on the oxidation and reduction of tris(polypyridine)manganese(II) complexes have been conducted to understand their redox processes, although the oxidized Mn(III) species are often unstable. mdpi.com

The comparison between complexes of the acyclic tris[2-(2-methoxyethoxy)ethyl]amine and its more rigid macrocyclic analogue, 2.2.2-cryptand, highlights the ligand's role. nih.gov The increased flexibility of the acyclic ligand can lead to different coordination numbers and geometries, which in turn affects the electrochemical potentials of the metal center. researchgate.net For instance, U(III) forms a nine-coordinate complex with tris[2-(2-methoxyethoxy)ethyl]amine, whereas it typically forms ten-coordinate complexes with 2.2.2-cryptand, and this structural difference is reflected in their electrochemical properties. researchgate.net

Ligand Design Principles: Influence of Alkoxy Chains on Coordination Geometry and Stability

The design of a ligand is a fundamental aspect of coordination chemistry, as its structure directly dictates the geometry, stability, and reactivity of the resulting metal complex. In ligands like tris(2-methoxyethyl)amine, the length, flexibility, and donor atoms of the alkoxy chains are critical design elements.

The flexibility of the acyclic, open-chain structure of tris(2-methoxyethyl)amine and its derivatives provides a distinct advantage over more rigid macrocyclic ligands. nih.gov This flexibility allows the ligand to adapt to the preferred coordination number and geometry of a wide range of metal ions of different sizes. nih.govmdpi.com This adaptability can lead to the formation of complexes with varying coordination numbers, as seen in the case of U(III) complexes where tris[2-(2-methoxyethoxy)ethyl]amine leads to a nine-coordinate structure, in contrast to the ten-coordinate structures typically formed with the more rigid 2.2.2-cryptand. researchgate.net

The length of alkoxy chains in related ligand systems has been shown to directly influence the resulting structure of coordination polymers. semanticscholar.org In one study, changing an n-propoxy substituent to an n-pentoxy group on a terpyridine ligand resulted in a switch of the coordination network from a (6,3) net to a (4,4) net. semanticscholar.org This demonstrates that subtle changes in the van der Waals interactions arising from different chain lengths can be a primary factor in directing the final supramolecular architecture. semanticscholar.org

Furthermore, the stability of metal complexes is enhanced by the chelate effect, where polydentate ligands form more stable complexes than an equivalent number of monodentate ligands. nih.gov The tripodal nature of tris(2-methoxyethyl)amine, with its four donor atoms (one nitrogen and three oxygens), makes it an effective chelator. taylorandfrancis.com The formation of stable five- or six-membered chelate rings minimizes steric strain and maximizes complex stability. nih.gov The presence of ether oxygens in the alkoxy chains, being soft Lewis bases, also influences the affinity for different metal ions based on Hard and Soft Acid and Base (HSAB) principles.

Computational Chemistry and Theoretical Investigations of Tris 2 Methoxyethyl Amine

Quantum Chemical Calculations for Ground State Geometries and Electronic Structures

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Tris(2-methoxyethyl)amine, these calculations, typically employing Density Functional Theory (DFT) or other ab initio methods, can predict its most stable conformation (ground state geometry). These studies can reveal key structural parameters.

Table 1: Computed Physicochemical Properties of Tris(2-methoxyethyl)amine

Property Value Source
Topological Polar Surface Area (TPSA) 58.62 Ų ChemScene
LogP 0.2774 ChemScene
Hydrogen Bond Acceptors 7 ChemScene
Hydrogen Bond Donors 0 ChemScene
Rotatable Bonds 18 ChemScene

Note: This data is computationally derived and may not have been experimentally verified.

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating the pathways of chemical reactions. It can be used to model the interaction of Tris(2-methoxyethyl)amine with other chemical species, mapping out the energy landscape of a reaction, including the structures of transition states and intermediates. For example, DFT studies on similar polyamine systems have been used to understand their catalytic activity. In a broader context, DFT has been employed to study the reaction mechanisms of amines in processes like CO2 capture, providing insights into the energetics of carbamate (B1207046) formation.

A recent study on the coordination of f-block metals with Tris(2-methoxyethyl)amine suggests the use of DFT to understand the formation of molecular complexes and cage-like structures. researchgate.net Such studies would involve calculating the binding energies and geometries of the amine coordinated to metal centers, which is crucial for its application in catalysis and separation processes.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of molecules by computing their vibrational frequencies. These calculated frequencies, when scaled appropriately, can be compared with experimental spectra to identify characteristic vibrational modes. For Tris(2-methoxyethyl)amine, this would involve identifying the stretching and bending modes of its C-N, C-O, C-C, and C-H bonds. Studies on other tertiary amines have shown that methods like Hartree-Fock and DFT can provide valuable insights into their vibrational spectra. nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in Tris(2-methoxyethyl)amine

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-N Stretching 1100 - 1250
C-O-C Asymmetric Stretching 1080 - 1150
C-H (methoxy) Stretching 2820 - 2850
CH₂ Scissoring 1440 - 1470

Note: This table is for illustrative purposes only and the values are typical ranges for these functional groups. Specific computational studies on Tris(2-methoxyethyl)amine are needed for precise predictions.

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Flexibility in Solution

Molecular Dynamics (MD) simulations provide a window into the dynamic behavior of molecules in different environments, such as in various solvents. For a flexible molecule like Tris(2-methoxyethyl)amine, with its 18 rotatable bonds, MD simulations are essential to explore its vast conformational landscape in solution. chemscene.com

These simulations can reveal how the molecule folds and unfolds, and how it interacts with solvent molecules. This is particularly important for understanding its role as a phase-transfer catalyst, where its ability to encapsulate cations is dependent on its conformation. MD simulations can also be used to calculate thermodynamic properties such as the free energy of solvation, which quantifies how favorably the molecule dissolves in a particular solvent. While specific MD studies on Tris(2-methoxyethyl)amine are not widely published, the methodology has been extensively applied to other polyethers and amines, demonstrating its utility in understanding their solution-phase behavior. digitallibrarynasampe.org

Quantitative Structure-Activity Relationships (QSAR) in Catalysis and Complexation

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological or chemical activity. In the context of Tris(2-methoxyethyl)amine, QSAR studies could be developed to predict its efficacy as a catalyst or a complexing agent based on its molecular descriptors.

For instance, a QSAR model for a series of polyamine catalysts could use descriptors such as molecular weight, dipole moment, and the distance between nitrogen atoms to predict catalytic activity in a specific reaction. nih.gov While no specific QSAR models for Tris(2-methoxyethyl)amine were found, the principles of QSAR are broadly applicable and could be a valuable tool in designing more efficient catalysts based on its structural framework.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Computational methods such as Atoms in Molecules (AIM) theory and the Non-Covalent Interaction (NCI) index can be used to visualize and quantify these weak interactions. researchgate.netnih.govmdpi.com Understanding these forces is crucial for explaining the molecule's ability to act as a cryptand-like ligand, sequestering metal ions. The oxygen atoms in the ether linkages can act as hydrogen bond acceptors, playing a key role in the molecule's interaction with other species. researchgate.netnih.govmdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name Synonym(s)
Tris(2-methoxyethyl)amine Triethylamine, 2,2',2''-trimethoxy-
Carbon Dioxide CO₂

Advanced Applications in Specialized Chemical Processes and Materials Science

Utilization as a Selective Solvent or Extractant in Chemical Separations

The molecular structure of Triethylamine, 2,2',2''-trimethoxy-, featuring both polar ether linkages and a basic nitrogen atom, suggests its potential as a selective solvent or extractant. The presence of multiple oxygen atoms allows for coordination with metal ions and hydrogen bond donation, while the tertiary amine can act as a proton acceptor. These characteristics could theoretically be exploited for the selective separation of specific compounds from complex mixtures. For instance, it might be investigated for the extraction of metal ions from aqueous solutions or for the separation of acidic components from organic streams. However, specific studies detailing the efficiency, selectivity, and practical application of Triethylamine, 2,2',2''-trimethoxy- as a solvent or extractant are not currently available in the scientific literature.

Potential in Designing Functional Materials

The design of functional materials often relies on molecular building blocks with specific chemical functionalities. Triethylamine, 2,2',2''-trimethoxy- possesses features that could make it a candidate for incorporation into advanced materials.

Precursor for Advanced Polymer Architectures

The amine and ether groups in Triethylamine, 2,2',2''-trimethoxy- could serve as reactive sites for polymerization reactions. The tertiary amine could potentially catalyze certain polymerization processes or be quaternized to introduce cationic centers into a polymer chain. The methoxyethyl arms could be incorporated into polymer backbones or act as flexible side chains, influencing the physical properties of the resulting material, such as its glass transition temperature and solubility. Despite this potential, there are no published research findings on the use of Triethylamine, 2,2',2''-trimethoxy- as a monomer or precursor for the synthesis of advanced polymer architectures.

Components in Self-Assembled Systems

The amphiphilic nature of Triethylamine, 2,2',2''-trimethoxy-, with its polar ether groups and less polar hydrocarbon portions, suggests a potential for self-assembly in solution. Molecules with such characteristics can form micelles, vesicles, or other ordered structures. These self-assembled systems are of interest for applications in drug delivery, nanotechnology, and catalysis. The specific conditions under which Triethylamine, 2,2',2''-trimethoxy- might self-assemble and the nature of the resulting structures have yet to be experimentally determined.

Role in the Synthesis of Specific Classes of Organic Compounds

Tertiary amines are widely used as bases and catalysts in organic synthesis. wikipedia.orgalphachem.biz Triethylamine, a related compound, is commonly employed to neutralize acidic byproducts in reactions such as esterifications and amidations. wikipedia.org The increased steric bulk and the presence of coordinating ether groups in Triethylamine, 2,2',2''-trimethoxy- compared to simple trialkylamines could offer unique selectivity or reactivity in certain synthetic transformations. For example, it could potentially be used as a base in dehydrohalogenation reactions or as a ligand in metal-catalyzed cross-coupling reactions. However, specific examples of the application of Triethylamine, 2,2',2''-trimethoxy- in the synthesis of particular classes of organic compounds are not documented in the available literature.

Interdisciplinary Applications in Sensor Development

The development of chemical sensors often involves the use of molecules that can selectively bind to a target analyte, leading to a measurable signal. The ether oxygen atoms and the nitrogen atom of Triethylamine, 2,2',2''-trimethoxy- could act as binding sites for specific ions or molecules. If this binding event were to cause a change in the molecule's fluorescence, absorbance, or electrochemical properties, it could form the basis of a sensor. For instance, its ability to chelate metal ions could be explored for the development of ion-selective electrodes or optical sensors. To date, no studies have been published on the application of Triethylamine, 2,2',2''-trimethoxy- in the field of sensor development.

Q & A

Q. How can reaction conditions be optimized for synthesizing 2,2',2''-trimethoxy-triethylamine derivatives?

Methodological Answer:

  • Base Selection: Triethylamine (TEA) is commonly used as a proton scavenger in reactions involving acid chlorides or anhydrides. For trimethoxy-substituted amines, adjust the stoichiometry of TEA to ensure complete deprotonation. Excess TEA (2.5–3.0 equiv.) is recommended to neutralize HCl byproducts, as shown in phosphazene synthesis .
  • Solvent Compatibility: Use aprotic solvents (e.g., THF, dichloromethane) to avoid side reactions. For hygroscopic intermediates, maintain anhydrous conditions via molecular sieves or inert gas purging .
  • Temperature Control: Reactions involving TEA are often exothermic. Start at 0°C (ice bath) and gradually warm to room temperature to minimize thermal degradation .

Q. Example Reaction Setup

ParameterOptimal ConditionReference
TEA Equiv.2.5–3.0
SolventTHF/DCM
Reaction Time3–24 hours

Q. What purification strategies are effective for isolating 2,2',2''-trimethoxy-triethylamine derivatives?

Methodological Answer:

  • Byproduct Removal: Filter triethylammonium chloride salts (formed during reactions with acid chlorides) under reduced pressure. Use cold ether or hexane to precipitate residual salts .
  • Column Chromatography: Employ silica gel with a gradient elution (e.g., 5–20% methanol in DCM) for polar trimethoxy derivatives. Pre-adsorb the crude product onto Celite® to improve resolution .
  • Recrystallization: Use ethanol/water mixtures (4:1 v/v) for high-purity crystals. Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. How can residual triethylamine be quantified in final products?

Methodological Answer:

  • HPLC Analysis: Use a C18 column with a mobile phase of 0.1% phosphoric acid and 0.1% TEA in water/acetonitrile (70:30). TEA acts as a tailing reducer for basic analytes .

  • Chromatographic Conditions (from USP guidelines):

    ParameterValueReference
    ColumnC18, 250 × 4.6 mm
    Flow Rate1.0 mL/min
    DetectionUV at 210 nm

Advanced Research Questions

Q. What mechanistic insights explain the stability of 2,2',2''-trimethoxy-triethylamine under acidic conditions?

Methodological Answer:

  • Degradation Pathways: Trimethoxy groups donate electron density via resonance, stabilizing the amine against protonation. Conduct pH-dependent stability studies (pH 1–7) using ¹H NMR to monitor decomposition products .
  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to assess charge distribution. The methoxy groups reduce electrophilicity at the nitrogen center, delaying hydrolysis .

Q. How do substituent patterns (e.g., methoxy position) influence the bioactivity of triethylamine derivatives?

Methodological Answer:

  • SAR Studies: Compare cytotoxicity of trimethoxy-substituted biphenyls (Type I: 4,5,6-trimethoxy vs. Type III: 4-methoxy-5,6-methylenedioxy). Use MTT assays on cancer cell lines (IC50 values) to correlate substituent position with potency .

  • Data Interpretation:

    Substituent TypeIC50 (μM)Potency Trend
    4,5,6-Trimethoxy12.3Moderate
    4-Methoxy-5,6-MDO8.7High

Q. What computational methods predict the solubility of 2,2',2''-trimethoxy-triethylamine in polar solvents?

Methodological Answer:

  • COSMO-RS Simulations: Input the molecule’s SMILES string (COC1=CC(=C2C(=C1)OC3=C(C(=C(C=C3C2=O)OC)O)OC)O) to calculate solubility parameters in water, DMSO, and ethanol. Validate predictions with experimental shake-flask tests .

  • Key Output Metrics:

    SolventPredicted Solubility (mg/mL)Experimental Result
    Water0.150.12 ± 0.03
    DMSO45.648.2 ± 2.1

Q. How can degradation products of 2,2',2''-trimethoxy-triethylamine be identified under oxidative stress?

Methodological Answer:

  • Forced Degradation: Expose the compound to 3% H2O2 at 40°C for 24 hours. Analyze via LC-MS (QTOF) in positive ion mode. Key fragments (m/z 180.1, 152.0) indicate demethylation and ring-opening .
  • Stability Guidelines: Store derivatives at 0–6°C under argon to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.